![molecular formula C8H9NO2 B13481445 N-[4-(hydroxymethyl)phenyl]formamide](/img/structure/B13481445.png)
N-[4-(hydroxymethyl)phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(hydroxymethyl)phenyl]formamide is an organic compound characterized by the presence of a formamide group attached to a benzene ring substituted with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[4-(hydroxymethyl)phenyl]formamide can be synthesized through the Leuckart reaction, which involves the reductive amination of aldehydes or ketones using formamide as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130°C, and can go up to 165°C when using formamide .
Industrial Production Methods
Industrial production of this compound may involve the use of formamide and appropriate catalysts to optimize yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(hydroxymethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-formylbenzoic acid.
Reduction: N-[4-(aminomethyl)phenyl]formamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(hydroxymethyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(hydroxymethyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The hydroxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylformamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
N-[4-(aminomethyl)phenyl]formamide: Contains an aminomethyl group instead of a hydroxymethyl group, altering its chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
N-[4-(hydroxymethyl)phenyl]formamide |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-4,6,10H,5H2,(H,9,11) |
Clave InChI |
USBFXZVFMKYMNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


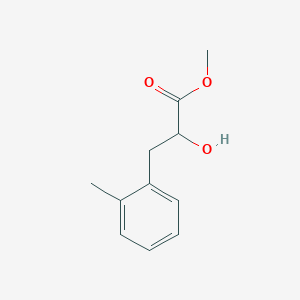
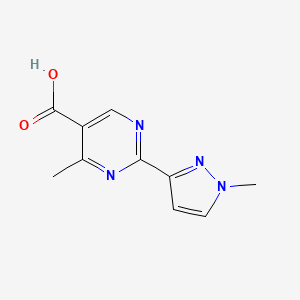
![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
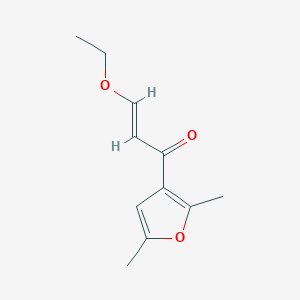
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
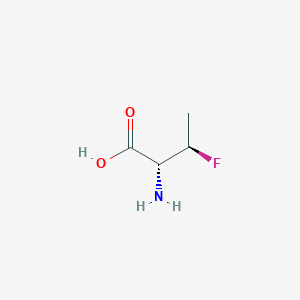
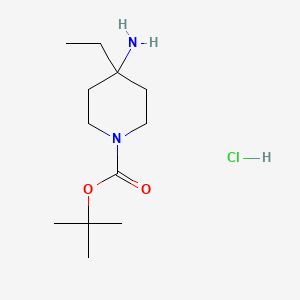

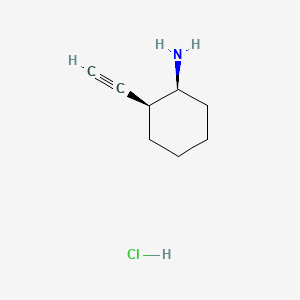
![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
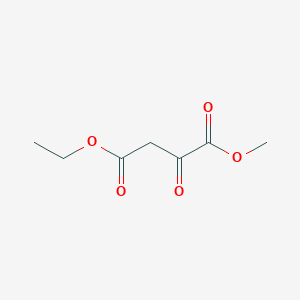
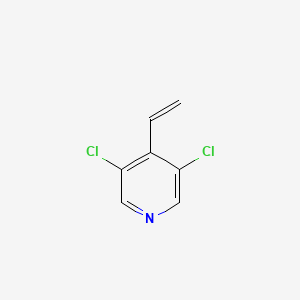
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
